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Compound of Interest

Compound Name: 1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1,1'-Bi-2-
naphthyl ditosylate as a key precursor in the synthesis of chiral ligands for asymmetric
catalysis. The primary focus is on the preparation of the renowned BINAP ligand and its
subsequent application in highly enantioselective catalytic reactions, which are crucial in
modern synthetic chemistry and drug development.

Application Note 1: Synthesis of Chiral Ligands
from 1,1'-Bi-2-naphthyl ditosylate

1,1'-Bi-2-naphthyl ditosylate serves as an excellent precursor for the synthesis of Co-
symmetric chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
(BINAP). The tosylate groups are effective leaving groups, facilitating their substitution with
phosphine moieties. While the analogous ditriflate is also commonly used and well-
documented, this section will focus on the synthetic route via the ditosylate.

Protocol 1: Synthesis of (R)-(+)-1,1'-Bi-2-naphthyl
ditosylate

This protocol describes the preparation of the ditosylate from enantiomerically pure (R)-(+)-1,1'-
bi-2-naphthol (BINOL).
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Materials:

e (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
e Dry pyridine

e p-Toluenesulfonyl chloride (TsCl)

e Dry dichloromethane (CH2Cl2)

e Hexane

 Silica gel

Procedure:

In an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-
(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

e Under a nitrogen atmosphere, add dry dichloromethane (60 mL) followed by dry pyridine (7.2
mL, 90 mmol).

e Cool the mixture to 0-5 °C using an ice bath.

e Slowly add p-toluenesulfonyl chloride (13.3 g, 70 mmol) portion-wise, maintaining the
temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight (approximately 16-18 hours).

o Add hexane (60 mL) to the reaction mixture and filter it through a pad of silica gel (50 g) in a
sintered glass funnel.

e Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).

o Concentrate the filtrate under reduced pressure to yield (R)-(+)-1,1'-Bi-2-naphthyl
ditosylate as a solid.
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Protocol 2: Synthesis of (R)-(+)-BINAP from (R)-(+)-1,1'-
Bi-2-naphthyl ditosylate

This protocol details the nickel-catalyzed coupling of the ditosylate with diphenylphosphine to
yield (R)-(+)-BINAP.[1][2]

Materials:

e (R)-(+)-1,1'-Bi-2-naphthyl ditosylate

[1,2-Bis(diphenylphosphino)ethane]nickel(ll) chloride (NiClzdppe)

Diphenylphosphine (Ph2PH)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Anhydrous dimethylformamide (DMF)

Methanol

Procedure:
e Charge an oven-dried, 250-mL, single-necked flask with NiClzdppe (1.1 g, 2 mmol).
e Purge the flask with nitrogen.

e Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol)
at room temperature. The solution will turn dark red.

e Heat the solution to 100 °C for 30 minutes.

 In a separate flask, dissolve (R)-(+)-1,1'-Bi-2-naphthyl ditosylate (11.9 g, 20 mmol) and
DABCO (9.0 g, 80 mmol) in anhydrous DMF (80 mL).

» Add the solution of the ditosylate and DABCO to the hot catalyst solution.

o Add additional portions of diphenylphosphine (3 x 2.0 mL) at 1 hour, 3 hours, and 7 hours.
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e Maintain the reaction at 100 °C until the ditosylate is consumed (typically 2-3 days),
monitored by TLC or HPLC.

e Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours
to crystallize the product.

« Filter the solid product, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield
(R)-(+)-BINAP.

Ph2PH, DABCO
TsCl, Pyridine NiCl2(dppe), DMF
(R)-BINOL CH2Cl2 (R)-1,1'-Bi-2-naphthyl 100 °C (R)-BINAP
ditosylate

Click to download full resolution via product page

Synthesis of (R)-BINAP from (R)-BINOL.

Application Note 2: Asymmetric Hydrogenation of
Ketones using BINAP-Ruthenium Catalysts

BINAP ligands are paramount in forming highly efficient and enantioselective ruthenium
catalysts for the hydrogenation of a wide range of substrates, including functionalized ketones.
[3][4][5] These reactions are fundamental in producing chiral alcohols, which are key
intermediates in the pharmaceutical industry.[6]

Performance Data

The following table summarizes the performance of BINAP-ruthenium catalysts in the
asymmetric hydrogenation of various ketone substrates.
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. . Referenc
Entry Substrate  Catalyst SIC Ratio  Yield (%) ee (%)
e
RuCl2[(S)-
Acetophen  tolbinap]
1 2000:1 >99 99 (R) [6]
one [(S,S)-
dpen]
2'4'- RuCl2[(S)-
Dimethylac  binap]
2 2000:1 >99 98 (R) [6]
etophenon [(S,S)-
e dpen]
Methyl 3-
RuBrz[(R)-
3 oxobutano 96 97-98 (R) [7]
BINAP]
ate
] Ru(OAc)2[(
4 Geraniol 96 (R) [8]
S)-BINAP]
4-0x0-4-(4-
[Ru(OACc)2A
methylphe
5 (8- 50:1 92 56 (S) [9]
nyl)butanoi
_ BINAP}]
c acid

Protocol 3: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone

using a pre-formed BINAP/diamine-ruthenium catalyst.[6]

Materials:

Acetophenone

Potassium tert-butoxide (KOtBu)

Anhydrous, degassed 2-propanol

RuClI2[(S)-tolbinap][(S,S)-dpen] precatalyst
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» High-pressure autoclave with a glass liner

e Hydrogen gas source

Procedure:

« Inside a glovebox, charge a glass liner for the autoclave with the RuCIz[(S)-tolbinap][(S,S)-
dpen] precatalyst (e.g., for a 2000:1 substrate-to-catalyst ratio).

e Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

e Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

e Add the acetophenone substrate to the liner.

o Seal the glass liner inside the autoclave.

» Remove the autoclave from the glovebox and connect it to a hydrogen line.

» Purge the reactor 3-5 times with hydrogen gas.

o Pressurize the reactor with hydrogen to 8 atm.

e Begin vigorous stirring and maintain the reaction at 25-30 °C.

e Monitor the reaction progress by analyzing aliquots (e.g., by GC or HPLC). The reaction is
typically complete within 4-24 hours.

o Once complete, carefully vent the reactor and quench the reaction with a suitable acidic
solution.

» Extract the product with an organic solvent, dry the organic layer, and concentrate under
reduced pressure.

 Purify the resulting chiral alcohol by chromatography if necessary.
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Noyori Asymmetric Hydrogenation Cycle.
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Application Note 3: Asymmetric Suzuki-Miyaura
Cross-Coupling

BINAP and its derivatives are also effective ligands in palladium-catalyzed asymmetric Suzuki-

Miyaura cross-coupling reactions. This methodology is powerful for the synthesis of axially

chiral biaryl compounds, which are prevalent in natural products, pharmaceuticals, and chiral
catalysts themselves.[10][11][12]

Performance Data

The following table presents results for the asymmetric Suzuki-Miyaura coupling to form chiral

biaryls.
Aryl Boronic . . Referenc
Entry . . Ligand Yield (%) ee (%)
Halide Acid
1-
1-bromo-2-
naphthalen
1 methoxyna ) (S)-BINAP 96 74 [13][14]
eboronic
phthalene )
acid
1-
1-iodo-2-
naphthalen
2 methoxyna ] (S)-BINAP 85 95 [12]
eboronic
phthalene ]
acid
3-bromo- )
N,N- Chiral
- methoxyph
3 diisopropy! ] Monophos 85 92 [11]
o i enylboronic )
picolinamid ) phine
acid
e
2-iodo-N- 2-methyl-1-
methyl-1- naphthalen R)-
4 Y ] P _ ) 95 98 [15]
naphthami eboronic sSPhos
de acid

Protocol 4: Asymmetric Suzuki-Miyaura Coupling
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This protocol outlines a general procedure for the synthesis of axially chiral binaphthalenes.[12]
[13][14]

Materials:

Palladium catalyst precursor (e.g., Pd(OAc)2)

(S)-BINAP ligand

Aryl halide (e.g., 1-bromo-2-methoxynaphthalene)

Arylboronic acid (e.g., 1-naphthaleneboronic acid)

Base (e.g., KsPOas or CsF)

Anhydrous solvent (e.g., THF or toluene)
Procedure:

e In a Schlenk flask under an inert atmosphere, combine the palladium precursor and the (S)-
BINAP ligand in the anhydrous solvent. Stir at room temperature for 30 minutes to form the
catalyst complex.

o Add the aryl halide, arylboronic acid, and base to the flask.

o Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the
starting material is consumed (monitor by TLC or GC).

e Cool the reaction to room temperature and quench with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain the
enantiomerically enriched biaryl.
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» Determine the enantiomeric excess by chiral HPLC analysis.
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Key Steps in Asymmetric Suzuki-Miyaura Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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